![molecular formula C6H5Br2NO B060836 4,6-Dibromo-2-methylpyridin-3-ol CAS No. 188923-75-3](/img/structure/B60836.png)
4,6-Dibromo-2-methylpyridin-3-ol
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Overview
Description
4,6-Dibromo-2-methylpyridin-3-ol (DBMP) is a compound belonging to the class of heterocyclic compounds, which are characterized by the presence of one or more heteroatoms in their structure. DBMP is a colorless, crystalline solid that is soluble in organic solvents and has a boiling point of 167°C. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Scientific Research Applications
Synthesis of Pyridine-Based Derivatives
4,6-Dibromo-2-methylpyridin-3-ol: serves as a precursor in the synthesis of novel pyridine derivatives. These derivatives are synthesized via Suzuki cross-coupling reactions , which are pivotal in creating compounds with potential biological activities . The derivatives exhibit a range of properties, making them suitable for further exploration in medicinal chemistry.
Quantum Mechanical Investigations
The compound is used in quantum mechanical studies to analyze the electronic properties of pyridine derivatives. Density functional theory (DFT) studies help in understanding the reactivity indices, molecular electrostatic potential, and dipole measurements of these compounds . This is crucial for predicting reaction pathways and designing molecules with desired properties.
Chiral Dopants for Liquid Crystals
Due to its structural features, 4,6-Dibromo-2-methylpyridin-3-ol can be used to create chiral dopants for liquid crystals. These dopants are essential for the development of advanced liquid crystal displays (LCDs), which are widely used in electronic devices .
Biological Activities
The pyridine derivatives obtained from this compound have been tested for various biological activities. This includes anti-thrombolytic activity, which is the ability to dissolve blood clots, and biofilm inhibition, which is crucial in combating bacterial infections .
Hemolytic Activities
The hemolytic activity of the derivatives is also investigated, which is important for assessing the safety of compounds that may come into contact with blood. This is a critical step in the drug development process to ensure that new compounds do not cause damage to red blood cells .
Pharmacokinetics and Drug Development
The compound’s derivatives are analyzed for their pharmacokinetic properties, such as gastrointestinal absorption, blood-brain barrier permeability, and potential as a substrate or inhibitor of various cytochrome P450 enzymes. These properties are vital for the development of new drugs .
Computational Chemistry and Molecular Modeling
4,6-Dibromo-2-methylpyridin-3-ol: is used in computational chemistry programs for molecular modeling. This includes simulations and visualizations that are key in drug design and understanding molecular interactions .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 4,6-Dibromo-2-methylpyridin-3-ol’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
properties
IUPAC Name |
4,6-dibromo-2-methylpyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZJXHGQGKQDDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Br)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466250 |
Source
|
Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-methylpyridin-3-ol | |
CAS RN |
188923-75-3 |
Source
|
Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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